molecular formula C20H21N5O4 B2776980 methyl 2-(8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887465-41-0

methyl 2-(8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2776980
CAS RN: 887465-41-0
M. Wt: 395.419
InChI Key: ZWMXVGYCRBKVPX-UHFFFAOYSA-N
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Description

Methyl 2-(8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
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Scientific Research Applications

Luminescence Sensing and Metal-Organic Frameworks

Imidazole derivatives, like the dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, have been synthesized and shown to exhibit selective sensitivity to benzaldehyde-based derivatives, demonstrating their potential as fluorescence sensors for chemical detection (Shi et al., 2015).

Catalysis in Organic Synthesis

N-heterocyclic carbenes (NHCs), which share structural similarities with the given compound, are noted for their efficiency as catalysts in transesterification and acylation reactions. These reactions are fundamental in the synthesis of various organic compounds, underscoring the versatility of imidazole derivatives in catalysis (Grasa et al., 2002) and (Grasa et al., 2003).

Antioxidant and Anti-inflammatory Properties

Research into theophylline derivatives, structurally related to imidazole compounds, has revealed significant antioxidant and anti-inflammatory properties. These findings suggest potential therapeutic applications for compounds with similar chemical structures (Кorobko et al., 2018).

Supramolecular Chemistry and Oxygen Binding

Imidazole-based cyclodextrin dimers have been developed as models for globin, demonstrating the ability to form supramolecular complexes that bind oxygen. This research highlights the potential of imidazole derivatives in designing novel biomimetic materials and studying gas transport mechanisms (Kano et al., 2012).

properties

IUPAC Name

methyl 2-[6-(3,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-11-6-7-14(8-12(11)2)25-13(3)9-23-16-17(21-19(23)25)22(4)20(28)24(18(16)27)10-15(26)29-5/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMXVGYCRBKVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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